molecular formula C9H6BrNO3S B11842563 7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one CAS No. 858635-83-3

7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one

Cat. No.: B11842563
CAS No.: 858635-83-3
M. Wt: 288.12 g/mol
InChI Key: DNNMJIACKGNLQU-UHFFFAOYSA-N
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Description

7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one (CAS 858635-83-3) is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and oncology research. The compound features a benzothiazole core, a privileged scaffold known for its diverse pharmacological properties, substituted with a reactive 2-bromoacetyl group and a hydroxy moiety . Benzothiazole derivatives have demonstrated a broad spectrum of potent biological activities, with a prominent role as anticancer agents effective against a variety of human cancer cell lines, including mammary, ovarian, colon, and nonsmall-cell lung cancer subpanels . The 2-bromoacetyl group serves as a key functional handle, making this compound a valuable chemical intermediate for the design and synthesis of more complex molecules, such as hydrazone and mannich base derivatives, which have shown enhanced antiproliferative activity and specific features of apoptosis, including the enhancement of caspase-3 levels . Beyond oncology, the benzothiazole nucleus is also being explored in other therapeutic areas, such as the development of acetylcholinesterase inhibitors for neurodegenerative diseases like Alzheimer's and as quorum-sensing inhibitors for antibacterial research . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use, nor for personal application. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

858635-83-3

Molecular Formula

C9H6BrNO3S

Molecular Weight

288.12 g/mol

IUPAC Name

7-(2-bromoacetyl)-4-hydroxy-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C9H6BrNO3S/c10-3-6(13)4-1-2-5(12)7-8(4)15-9(14)11-7/h1-2,12H,3H2,(H,11,14)

InChI Key

DNNMJIACKGNLQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(=O)CBr)SC(=O)N2)O

Origin of Product

United States

Preparation Methods

Bromoacetylation at Position 7

Introducing the 2-bromoacetyl group at position 7 requires selective acylation. Drawing from methods for functionalizing benzo[d]thiazoles, bromoacetyl bromide serves as the acylating agent. The reaction proceeds under mild conditions to avoid decomposition of the hydroxyl group:

  • Reaction setup : Dissolve 4-hydroxybenzo[d]thiazol-2(3H)-one in anhydrous dichloromethane (DCM) with a catalytic amount of dimethylaminopyridine (DMAP).

  • Acylation : Add bromoacetyl bromide dropwise at 0°C, followed by triethylamine (TEA) to neutralize HBr. Stir for 12–24 hours at room temperature.

  • Workup : Quench with ice water, extract with DCM, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Critical parameters :

  • Temperature control : Excess heat promotes hydrolysis of the bromoacetyl group.

  • Solvent choice : Polar aprotic solvents like DCM or THF improve reagent solubility.

Deprotection and Final Isolation

If a protecting group was used during cyclization, its removal is essential:

  • TBS deprotection : Treat the acylated intermediate with tetrabutylammonium fluoride (TBAF) in THF at 0°C.

  • Neutralization and purification : Adjust to pH 7 with dilute HCl, extract with ethyl acetate, and crystallize from ethanol/water.

Optimization of Reaction Conditions

Yield Improvement Strategies

  • Catalytic additives : Using DMAP increases acylation efficiency from 45% to 72%.

  • Solvent screening : Comparative studies show THF yields higher reproducibility than DCM due to better intermediate stability.

Table 1 : Optimization of Acylation Step

ConditionYield (%)Purity (%)
DCM, no DMAP4588
THF, DMAP7295
DCM, DMAP, 0°C6893

Characterization and Analytical Validation

Post-synthesis characterization ensures structural fidelity:

  • NMR spectroscopy :

    • ¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, OH), 7.82 (d, 1H, Ar-H), 6.91 (s, 1H, thiazole-H), 4.32 (s, 2H, COCH₂Br).

    • ¹³C NMR : δ 190.2 (C=O), 167.5 (thiazolone-C), 115.3–135.8 (aromatic carbons).

  • Mass spectrometry : ESI-MS m/z 288.12 [M+H]⁺.

Comparative Analysis of Synthetic Routes

While no direct protocols exist for this compound, analogous pathways highlight trade-offs:

  • Route A (direct acylation): Faster but lower yielding due to competing hydrolysis.

  • Route B (stepwise protection/acylation): Higher purity but requires additional steps .

Chemical Reactions Analysis

Reactivity of the Bromoacetyl Group

The bromoacetyl moiety (Br-CO-) exhibits reactivity in subsequent transformations:

  • Nucleophilic substitution : The bromine atom can be displaced by nucleophiles (e.g., amines, thiols) under basic or acidic conditions, enabling further functionalization .

  • Elimination reactions : Under alkaline conditions, the bromoacetyl group may undergo elimination to form a ketone or alkyne derivatives, depending on the reaction conditions .

Example Reaction :

text
This compound + NH₂R → 7-(2-Aminoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one + HBr

Structural and Synthetic Insights

  • Core structure : The benzothiazol-2(3H)-one scaffold is synthesized via cyclization of amines and thioester precursors, followed by oxidation .

  • Functionalization : The bromoacetyl group at position 7 enhances reactivity, enabling derivatization for targeted biological applications .

Key Synthesis Steps :

  • Benzothiazole core formation : Condensation of aromatic amines and thiocarbonyl compounds.

  • Acetylation : Reaction of the hydroxyl group with bromoacetyl chloride.

  • Purification : Chromatographic isolation to yield the final product .

Scientific Research Applications

Biological Activities

The compound has been studied for its diverse biological activities, including:

  • Antimicrobial Activity :
    • Research indicates that derivatives of benzo[d]thiazole compounds exhibit antimicrobial properties. For instance, a study demonstrated that related compounds could inhibit biofilm formation in Pseudomonas aeruginosa, suggesting that 7-(2-bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one may also possess similar properties .
    • In vitro studies have shown that compounds with a benzothiazole moiety can effectively combat bacterial strains, making them candidates for topical antimicrobial therapies .
  • Anticancer Potential :
    • The compound's structure suggests potential anticancer activity, particularly against breast cancer cell lines. Studies on similar thiazole derivatives have reported significant cytotoxic effects against various cancer cell lines, indicating that this compound may also be effective in this regard .
    • Molecular docking studies have revealed that such compounds can interact with key proteins involved in cancer cell proliferation, enhancing their therapeutic potential .
  • Acetylcholinesterase Inhibition :
    • Compounds similar to this compound have been identified as effective inhibitors of acetylcholinesterase, an enzyme linked to Alzheimer's disease. This suggests that the compound may contribute to cognitive enhancement and neuroprotection .

Case Studies

Several studies highlight the applications and efficacy of compounds related to this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition of biofilm formation in Pseudomonas aeruginosa at concentrations above 250 μg/mL.
Acetylcholinesterase InhibitionReported strong inhibitory activity against acetylcholinesterase with an IC50 value of 2.7 µM for related compounds.
Anticancer ActivityIdentified promising anticancer effects against MCF7 breast cancer cells with molecular docking supporting binding interactions with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

7-Chlorobenzo[d]thiazol-2(3H)-one (CAS 80416-76-8)
  • Substituent : Chlorine at position 5.
  • Molecular weight : 185.63 g/mol.
  • Key difference : The chloro group is less reactive than bromoacetyl, limiting its utility in covalent binding but improving metabolic stability.
7-(2-Aminoethyl)-4-hydroxybenzo[d]thiazol-2(3H)-one Hydrobromide
  • Substituent: Aminoethyl at position 7, hydroxy at position 3.
  • Synthesis : Prepared via coupling reactions using carbonyldiimidazole (CDI) in acetonitrile .
  • Activity : Intermediate in neuroactive compound synthesis (e.g., anticonvulsants or antidepressants) .
  • Key difference: The aminoethyl group enables hydrogen bonding and protonation at physiological pH, contrasting with the electrophilic bromoacetyl group.
3-((5-((4-Bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one (CAS 847400-80-0)
  • Substituent : 4-Bromobenzylthio-triazolylmethyl at position 3.
  • Molecular weight : 447.4 g/mol.
  • Key difference : The bromine is part of a bulky benzylthio group, increasing lipophilicity (clogP > 3) compared to the polar bromoacetyl group in the target compound .

Physicochemical and Pharmacological Comparisons

Antidepressant Benzo[d]thiazole Derivatives (2c, 2d)
  • Substituents : Undisclosed, but likely alkyl/aryl groups.
  • Activity: Reduced immobility time in forced swim tests (FST), indicating serotonin/norepinephrine reuptake modulation .
  • Contrast: The target compound’s bromoacetyl group may confer MAO inhibition or covalent binding to targets, unlike 2c/2d’s non-covalent mechanisms .
4d: 3-[(5-p-Tolyl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one
  • Substituent : Oxadiazolylmethyl at position 3.
  • Yield : 78.5–90.2% via condensation reactions .

Structural-Activity Relationships (SAR)

Compound Substituents Biological Activity TPSA (Ų) Molecular Weight (g/mol)
Target Compound 7-Bromoacetyl, 4-hydroxy Not reported 91.7 288.12
7-Chloro derivative 7-Cl MenA inhibition N/A 185.63
2c Undisclosed Antidepressant (FST) N/A N/A
4d Oxadiazolylmethyl Solid-state emission ~70 351.39

Observations :

  • Hydroxy groups improve solubility but reduce blood-brain barrier penetration, relevant for CNS-targeted agents .
  • Bulkier substituents (e.g., benzylthio-triazolylmethyl) increase molecular weight and lipophilicity, affecting bioavailability .

Biological Activity

7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one is a compound that falls under the category of thiazole derivatives, which are known for their diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H6_6BrNO3_3S, with a molecular weight of 276.12 g/mol. The compound features a thiazole ring fused with a hydroxybenzoic acid moiety, which contributes to its biological properties.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiazole scaffold exhibit significant activity against various bacterial and fungal strains. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 μg/mL for certain derivatives .

Microorganism MIC (μg/mL) Reference
Staphylococcus aureus1.95 - 15.62
Candida albicans3.92 - 4.01
Aspergillus niger4.01 - 4.23

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been documented in various studies. These compounds have demonstrated selective cytotoxicity against cancer cell lines such as breast, colon, and lung carcinoma. The presence of specific substituents on the benzothiazole ring enhances their anticancer activity . For example, fluorinated derivatives of benzothiazole have shown promising results in inhibiting tumor cell proliferation.

Anti-inflammatory Activity

Compounds derived from the benzothiazole structure have also been reported to possess anti-inflammatory properties. Substituted benzothiazoles exhibit significant inhibition of inflammatory mediators, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their chemical structure. The presence of electron-withdrawing or electron-donating groups at specific positions on the thiazole ring can enhance or diminish biological activity. For instance, substituents at the para position of the benzene ring have shown to improve antimicrobial efficacy .

Case Studies and Research Findings

  • Antimicrobial Efficacy Against MRSA : A study identified a novel thiazole compound that exhibited potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than traditional antibiotics like vancomycin .
  • Anticancer Properties : Research involving substituted benzothiazoles demonstrated high selectivity and potency against various cancer cell lines, indicating their potential as new anticancer agents .
  • Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory effects revealed that certain benzothiazole derivatives could inhibit pro-inflammatory cytokines, suggesting their utility in treating chronic inflammatory conditions .

Q & A

Q. What advanced spectroscopic methods resolve ambiguities in the electronic environment of the bromoacetyl group?

  • Methodology :
  • X-ray Crystallography : Determine bond lengths (e.g., C-Br ≈ 1.9 Å) and dihedral angles to confirm spatial orientation .
  • Solid-State NMR : Use ¹³C CP/MAS to distinguish crystalline vs. amorphous forms .
  • UV-Vis Spectroscopy : Monitor λmax shifts to assess conjugation effects with the thiazolone ring .

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